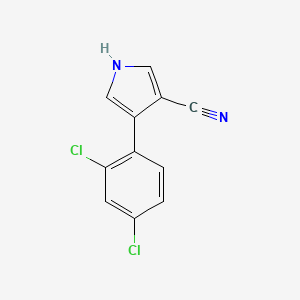

4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile

Description

Significance of Pyrrole (B145914) Heterocycles in Medicinal and Agrochemical Chemistry

Heterocyclic compounds, broadly defined as cyclic organic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) in their ring system, constitute a major class of substances with profound physiological activity wikipedia.orguni-goettingen.de. Among these, nitrogen-containing heterocycles are particularly prevalent, with pyrroles standing out as fundamental and highly versatile scaffolds sigmaaldrich.comwikipedia.orgfishersci.atcenmed.com. It is estimated that approximately 90% of commercially available medicines incorporate heterocyclic compounds in their structures cenmed.com.

In medicinal chemistry, pyrrole-based compounds are recognized as "privileged scaffolds" due to their wide spectrum of bioactivity americanelements.comctdbase.org. They are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting diverse pharmacological effects including anti-tumor, anti-microbial, anti-inflammatory, anti-diabetic, anti-histaminic, anti-malarial, anti-Parkinson, anti-oxidant, and anti-viral properties uni-goettingen.defishersci.atcenmed.comamericanelements.comctdbase.orgnih.gov. This broad utility has driven extensive research into the synthesis and evaluation of new pyrrole derivatives for drug discovery cenmed.comctdbase.orgnih.gov.

Beyond pharmaceuticals, pyrroles also hold substantial importance in agrochemical chemistry. They are found in active ingredients used as pesticides, fungicides, and biocides, highlighting their utility in protecting crops and materials uni.luwikipedia.orguni-goettingen.de. The structural adaptability of the pyrrole ring allows for various substitutions, leading to compounds with targeted activities against agricultural pests and pathogens uni.luuni-goettingen.defishersci.at.

Overview of Substituted Pyrroles as Biologically Active Scaffolds

The versatility of the pyrrole nucleus is significantly enhanced by the introduction of various substituents, leading to a vast library of derivatives with tailored chemical and biological properties sigmaaldrich.comuni.lufishersci.ca. Substituted pyrroles serve as crucial building blocks and lead compounds in the design of novel therapeutic agents sigmaaldrich.comcenmed.comctdbase.orgamadischem.comuni.lu. The strategic placement of functional groups around the pyrrole ring can profoundly influence a compound's interactions with biological targets, enabling the development of molecules with improved efficacy and selectivity fishersci.ca.

Synthetic methodologies for substituted pyrroles are continually evolving, encompassing classical reactions like the Paal-Knorr, Hantzsch, and Knorr syntheses, as well as modern approaches such as metal-catalyzed cyclization, cycloaddition, and multicomponent reactions sigmaaldrich.comuni.lufishersci.atnih.govamadischem.com. These methods facilitate the construction of complex pyrrole architectures, including those with multiple functional groups, which are often challenging to synthesize through other means sigmaaldrich.comuni.luamadischem.com.

Research findings consistently demonstrate the potent biological activities of various substituted pyrroles. For instance, certain 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives have shown high activity against Staphylococcus aureus sigmaaldrich.com. Other examples include phenylpyrrole fungicides, some of which, like 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile (Fenpiclonil), exhibit strong antibacterial effects against various pathogens, including Rhizoctonia solani rna-society.org. The ability to introduce diverse substituents makes pyrroles an attractive scaffold for exploring new chemical spaces and identifying compounds with valuable therapeutic potential uni.lu.

Contextualization of 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile within the Pyrrole Compound Class

The chemical compound this compound is an exemplary member of the substituted pyrrole class, characterized by a 2,4-dichlorophenyl group at the 4-position and a carbonitrile group at the 3-position of the 1H-pyrrole ring. While direct, detailed studies on the specific biological activity of this compound itself are not extensively documented in the provided literature, its structural features position it as a significant intermediate in the synthesis of more complex and highly active molecules uni.luamericanelements.comamadischem.com.

This compound, or closely related derivatives such as 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, serves as a crucial building block in multi-component reactions designed to construct fused heterocyclic systems. Notably, it has been utilized in the synthesis of pyrrolo[2,3-b]pyridine scaffolds through reactions with 2-arylidenemalononitriles uni.luamadischem.com. The resulting pyrrolo[2,3-b]pyridine derivatives have demonstrated a broad spectrum of promising biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antifungal, antiparkinson's, antitumor, antiproliferative, antiviral, and muscarinic antagonist effects uni.luamadischem.com. The synthetic routes for these compounds involve reacting a suitable α-aminoketone with 2,4-dichloroaniline, followed by reaction with malononitrile (B47326) to form the pyrrole intermediate, which then undergoes further cyclocondensation uni.lu.

This highlights the strategic importance of this compound not necessarily as a final drug candidate, but as a versatile precursor, enabling the creation of novel compounds with diverse pharmacological profiles. The presence of the dichlorophenyl moiety and the nitrile group provides key points for further chemical modification and interaction within biological systems, underscoring its relevance in contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2/c12-8-1-2-9(11(13)3-8)10-6-15-5-7(10)4-14/h1-3,5-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQWFTUQARACNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CNC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604091 | |

| Record name | 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87388-06-5 | |

| Record name | 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,4 Dichlorophenyl 1h Pyrrole 3 Carbonitrile and Analogous Structures

Classical and Modern Synthetic Routes for Pyrrole (B145914) Derivatives

The synthesis of the pyrrole ring, a fundamental heterocyclic motif, has been achieved through numerous classical methods such as the Knorr, Hantzsch, and Paal-Knorr syntheses. orientjchem.orguctm.edu Modern approaches have focused on improving efficiency, atom economy, and molecular diversity, often through the use of advanced catalytic systems and novel reaction pathways. bohrium.comorientjchem.org

Multi-component Reaction Strategies in Pyrrole Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. bohrium.comorientjchem.org This approach is valued for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. bohrium.com

One notable MCR for synthesizing functionalized pyrroles involves the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines. ntu.edu.sg For instance, a one-pot, three-component reaction between these starting materials, catalyzed by acetic acid in ethanol, yields N-substituted 2,3,5-functionalized 3-cyanopyrroles. ntu.edu.sgnih.gov This method is advantageous due to its mild reaction conditions and the fact that water is the only byproduct. ntu.edu.sg Another strategy involves the reaction of primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water, which proceeds without a catalyst to form polysubstituted pyrrole derivatives. orientjchem.org

| MCR Strategy | Reactants | Catalyst/Solvent | Product Type | Reference |

| Three-component | α-hydroxyketones, oxoacetonitriles, primary amines | Acetic acid / Ethanol | N-substituted 2,3,5-functionalized 3-cyanopyrroles | ntu.edu.sgnih.gov |

| Three-component | Primary amines, alkyl propiolates, diethyl oxalate | Water (catalyst-free) | Polysubstituted pyrroles | orientjchem.org |

| Three-component | 1,3-diketones, aldehydes, amines | Low-valent titanium reagent | 1,2,3,5-Tetrasubstituted pyrroles | bohrium.com |

| Three-component | Ketones, amines, vicinal diols | Ruthenium catalyst | Substituted pyrroles | organic-chemistry.org |

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrrole synthesis. The Paal-Knorr synthesis is a classic and widely used method that involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. uctm.edumdpi.com This method has been adapted to be more environmentally friendly by using water as a solvent and catalysts like iron(III) chloride or sodium dodecyl sulfate (B86663) (SDS). orientjchem.orguctm.edu Modifications using magnesium iodide etherate as a catalyst have also been reported for the synthesis of N-substituted pyrroles from 1,4-diketones and primary amines. uctm.edu

Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form N-acylpyrroles. organic-chemistry.org This procedure is noted for its tolerance of various functional groups. organic-chemistry.org

Oxidative Strategies for Pyrrole-Carbonitrile Formation

Oxidative strategies provide another avenue for the formation of pyrrole rings. These methods often involve the formation of key C-C and C-N bonds through an oxidation process. For example, a palladium(II)-catalyzed oxidative cascade reaction can be used to construct polysubstituted pyrroles from N-homoallylic amines and arylboronic acids. organic-chemistry.org This reaction proceeds through oxidative arylation of an alkene followed by an intramolecular aza-Wacker cyclization. organic-chemistry.org

In the context of pyrrole-carbonitrile synthesis, an efficient palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids yields substituted 1H-pyrrole-3-carbonitriles. organic-chemistry.org This process involves a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation. organic-chemistry.org The degradation of pyrrole under oxidative conditions can sometimes lead to the formation of pyrrole-carbonitrile isomers through mechanisms like ipso-addition of cyanide radicals. polimi.it Furthermore, oxidative cyclization of enamino esters in the presence of a copper catalyst can produce multisubstituted pyrrole derivatives in good yields. researchgate.net

Specific Synthesis of Dichlorophenyl-Substituted Pyrrole-Carbonitrile Intermediates

The synthesis of 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile, a key intermediate for certain pesticides, can be achieved through a multi-step process. A common route starts from 2,4-dichloroacetophenone.

A plausible synthetic pathway involves the following steps, adapted from related syntheses: organic-chemistry.orggoogle.com

Bromination: 2,4-dichloroacetophenone is reacted with a brominating agent to form 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one.

Reaction with Malononitrile (B47326): The resulting α-bromo ketone is then reacted with malononitrile in the presence of a base to yield 2-(2-(2,4-dichlorophenyl)-2-oxoethyl)malononitrile.

Cyclization: This intermediate undergoes cyclization in the presence of a reagent like hydrogen chloride in an appropriate solvent. This step forms a chlorinated pyrrole intermediate, such as 2-chloro-4-(2,4-dichlorophenyl)-1H-pyrrole-3-carbonitrile.

Dechlorination: The chloro-substituted pyrrole is then dechlorinated, for example, through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the final product, this compound.

An alternative approach involves a 1,3-dipolar cycloaddition reaction. This could involve reacting an appropriately substituted N-formyl derivative with an acrylonitrile (B1666552) derivative in the presence of acetic anhydride (B1165640) to generate the arylpyrrole carbonitrile core structure. google.com

Methodologies for the Functionalization of the Pyrrole Ring

Once the pyrrole ring is formed, it can be further functionalized to modify its properties. The introduction of substituents on the nitrogen atom is a common and synthetically important modification.

N-Substituent Introduction and its Synthetic Implications

The nitrogen atom of the pyrrole ring can be readily substituted through various methods. A straightforward approach is the N-alkylation of the NH-pyrrole with alkyl halides. This reaction can be performed in ionic liquids, which often leads to excellent yields and high regioselectivity. organic-chemistry.org The Paal-Knorr synthesis, by using a primary amine instead of ammonia, directly yields an N-substituted pyrrole. uctm.edumdpi.com

The choice of the N-substituent has significant implications for the molecule's properties and subsequent reactions. For example, introducing N-sulfonyl or N-acyl groups can be achieved via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization. organic-chemistry.org The electronic nature of the N-substituent can influence the reactivity of the pyrrole ring towards electrophilic substitution. Electron-withdrawing groups on the nitrogen can deactivate the ring, while electron-donating groups can activate it.

A selective one-pot multicomponent synthesis allows for the direct introduction of a substituent on the nitrogen by choosing the appropriate primary amine as one of the starting components, leading to N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov This highlights the flexibility of modern synthetic methods in creating a diverse range of N-functionalized pyrrole derivatives.

Introduction of Phenyl and Other Aromatic Substituents

The introduction of phenyl and other aromatic substituents at the C4-position of the 1H-pyrrole-3-carbonitrile scaffold is a critical step in the synthesis of this compound and its analogs. Various synthetic strategies have been developed to achieve this, often involving the construction of the pyrrole ring from precursors already containing the desired aryl moiety.

One effective method involves the reaction of an electrogenerated 3-aminocrotonitrile anion with substituted phenacyl bromides. researchgate.net This approach yields polyfunctionalized pyrroles, such as 2-methyl-4-aryl-1H-pyrrole-3-carbonitriles, in very good yields. The reaction is carried out at low temperatures under an argon atmosphere, utilizing a stainless steel cathode and a magnesium sacrificial anode for the amperometric reduction of acetonitrile (B52724) to form the reactive anion. researchgate.net

Another versatile strategy is the one-pot, three-component reaction involving α-hydroxyketones, oxoacetonitriles, and anilines. ntu.edu.sg This acid-catalyzed condensation provides a direct route to highly substituted pyrroles. For instance, the reaction of a substituted phenacyl alcohol (an α-hydroxyketone), 3-oxobutanenitrile, and an aniline (B41778) derivative in the presence of acetic acid can yield the corresponding N-aryl-4-aryl-pyrrole-3-carbonitrile. ntu.edu.sg This method is powerful for creating a library of analogs by varying the nitrile and amine substrates. ntu.edu.sg

Phenacylmalononitriles also serve as valuable precursors for constructing carbocyclic and heterocyclic compounds, including 4-aryl-pyrroles. researchgate.net These intermediates can be generated in situ from phenacyl bromide and malononitrile, providing a convenient pathway for subsequent cyclization reactions to form the desired pyrrole ring system. researchgate.net Additionally, the reaction of carbonyl derivatives of acetylene (B1199291) with 3,3-diaminoacrylonitriles represents another synthetic route to functionalized pyrroles, including those with aromatic substituents. nih.gov

The following table summarizes a selection of synthetic approaches for introducing aromatic substituents onto the pyrrole-3-carbonitrile core.

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Dry acetonitrile, phenacyl bromides | Amperometric reduction, stainless steel cathode, Mg anode | 2-Methyl-4-aryl-1H-pyrrole-3-carbonitriles | researchgate.net |

| α-Hydroxyketones, 3-oxobutanenitrile, anilines | Acetic acid (catalyst), EtOH, 70 °C | N,5-Disubstituted-4-aryl-1H-pyrrole-3-carbonitriles | ntu.edu.sg |

| Phenacyl bromide, malononitrile | In situ generation of phenacylmalononitrile intermediate | Precursor for 4-Aryl-pyrroles | researchgate.net |

| 1,2-Dibenzoylacetylene, 3,3-diaminoacrylonitriles | Dichloromethane (DCM) | Substituted 4-aryl-dihydro-1H-pyrrole-3-carbonitriles | nih.gov |

Catalytic Systems and Green Chemistry Principles in Pyrrole Synthesis

The synthesis of pyrrole derivatives, including this compound, is increasingly guided by the principles of green chemistry. lucp.netconicet.gov.ar These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. conicet.gov.ar Key strategies in the green synthesis of pyrroles include the use of environmentally benign solvents, solvent-free reaction conditions, microwave-assisted synthesis, and the development of efficient catalytic systems, particularly those using heterogeneous or reusable catalysts. lucp.netnih.gov

Classical methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, are inherently atom-economical, producing water as the only byproduct. acs.orgacs.org Modern adaptations focus on eliminating solvents and using milder catalysts to further enhance their green credentials. acs.orgacs.org The development of methodologies that reduce the number of synthetic steps through tandem, domino, or cascade reactions is another crucial aspect of green chemistry in this field. nih.gov Such one-pot procedures avoid the need for isolating intermediates, thereby saving time, energy, and resources while reducing waste. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. pensoft.net For pyrrole synthesis, microwave assistance can lead to dramatically reduced reaction times, higher yields, and often cleaner reactions with easier work-ups. pensoft.netacs.orgresearchgate.net The uniform heating provided by microwaves can enhance reaction rates and improve efficiency, making it a cornerstone of green chemistry practices. researchgate.net

Several classical and modern pyrrole syntheses have been successfully adapted to microwave conditions. The Paal-Knorr condensation, for example, can be performed efficiently in the presence of various catalysts under microwave irradiation. pensoft.net One study reported the synthesis of various pyrroles from β-ketoesters in the presence of acetic acid using a microwave reactor at 120–150 °C for just 2 to 10 minutes, achieving yields of 65-89%. pensoft.net Another variation utilized CaCl₂·2H₂O as a low-cost, non-toxic Lewis acid catalyst for the microwave-assisted Paal-Knorr condensation. pensoft.net

The Piloty-Robinson synthesis, which produces N-acyl 3,4-disubstituted pyrroles from a hydrazine (B178648) and an aldehyde, also benefits significantly from microwave heating, which greatly reduces the time required for the cyclization and pyrrole formation steps. acs.org Furthermore, microwave-assisted protocols have been developed for one-pot, four-component reactions to afford substituted pyrroles under solvent-free conditions, using chitosan (B1678972) as an organocatalyst. rsc.org

The table below highlights various microwave-assisted methods for pyrrole synthesis.

| Synthetic Method | Starting Materials | Catalyst/Conditions | Key Advantages | Reference |

| Paal-Knorr Condensation | β-Ketoesters, amines | Acetic acid, 120–150 °C, 2–10 min | Rapid reaction, good yields (65-89%) | pensoft.net |

| Paal-Knorr Condensation | 1,4-Diketones, amines | CaCl₂·2H₂O | Low-cost, non-toxic catalyst | pensoft.net |

| Piloty-Robinson Synthesis | Hydrazine, saturated aldehyde, aroyl chloride | Microwave radiation | Greatly reduced reaction time, moderate yields | acs.org |

| Tandem Hydroamination/Cyclization | Natural amino acids, diethyl acetylenedicarboxylate | Copper oxide, DMF, 120 °C, 0.5 h | High yields (83-95%) | researchgate.net |

| Alcohol Dehydrogenation | Alcohols, amines | Manganese (II) or Cobalt (II) with amino ligands | Novel catalytic system | benthamdirect.com |

| Four-Component Reaction | 1,3-Dicarbonyl compounds, amines, aldehydes, nitromethane | Chitosan, solvent-free, 4–7 hours | Eco-friendly, one-pot synthesis | rsc.org |

Solvent-Free Reaction Protocols

Eliminating volatile organic compounds (VOCs) as reaction solvents is a primary goal of green chemistry, as solvents contribute significantly to chemical waste and environmental impact. researchgate.net Solvent-free synthesis, also known as solid-state or neat reaction, offers a safer, more environmentally friendly alternative that often leads to simpler reaction setups, easier product isolation, and higher yields. researchgate.netresearchgate.net

The Paal-Knorr condensation is particularly well-suited to solvent-free conditions. One approach demonstrates the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and primary amines with a catalytic amount of praseodymium(III) trifluoromethanesulfonate (B1224126) [Pr(OTf)₃] under solvent-free conditions, resulting in excellent yields and short reaction times without requiring an external energy source like microwaves. tandfonline.com An even simpler method involves reacting 2,5-hexanedione and 4-tert-butylaniline (B146146) without any solvent or catalyst at 60 °C, highlighting the inherent reactivity of the starting materials. acs.org

Solvent-free protocols are not limited to the Paal-Knorr reaction. The condensation of pyrrole with electron-poor aldehydes, such as pentafluorobenzaldehyde, can be achieved by heating the neat reactants on a solid support to produce macrocycles like corroles. acs.org Furthermore, magnetic Fe₃O₄ nanoparticles have been employed as a heterogeneous, recyclable catalyst for the solvent-free synthesis of various pyrrole derivatives. researchgate.net These methods showcase the potential of solvent-free chemistry to create complex heterocyclic structures in a more sustainable manner. researchgate.nettandfonline.com

Transition Metal Catalysis in Pyrrole Annulation

Transition metal catalysis has become an indispensable tool for the construction of pyrrole rings, enabling novel pathways and increasing the efficiency and atom economy of synthetic routes. researchgate.net Catalysts based on palladium, ruthenium, rhodium, iron, copper, manganese, and gold have all been employed in pyrrole synthesis, often enabling cascade or domino reactions that form multiple bonds in a single operation. nih.govorganic-chemistry.orgmdpi.com

Palladium catalysis is prominent in pyrrole synthesis. One method involves a Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines, using oxygen as the terminal oxidant. mdpi.com This tandem reaction proceeds through enamination followed by intramolecular cyclization to produce highly substituted pyrroles in moderate to excellent yields. mdpi.com Another strategy combines Pd-, Ru-, and Fe-catalysis to create β-substituted pyrroles from amines and allylic alcohols. researchgate.net This multi-step, one-pot sequence involves Pd-catalyzed diallylation of an amine, followed by Ru-catalyzed ring-closing metathesis and subsequent Fe-catalyzed aromatization, with water and ethene as the only side-products. researchgate.netresearchgate.net

Rhodium catalysts are effective for the transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers and for the C-H annulation of acetylamino-thiophenes with internal alkynes to build fused pyrrole systems. organic-chemistry.orgresearchgate.net Zinc iodide (ZnI₂) and rhodium complexes have also been shown to catalyze the conversion of dienyl azides into substituted pyrroles at room temperature. organic-chemistry.org

Heterogeneous catalysis offers the advantage of easy catalyst separation and recycling. A robust heterogeneous cobalt catalyst (Co/NGr-C@SiO₂-L) has been developed for the cascade synthesis of pyrroles from readily available nitroarenes. nih.gov This process involves the (transfer) hydrogenation of the nitro group to an amine, followed by a Paal-Knorr condensation, all promoted by the same bifunctional catalyst under solvent-free conditions. nih.gov

The following table provides examples of transition metal-catalyzed pyrrole annulation reactions.

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

| Pd(TFA)₂ / O₂ | [4+1] Annulation | α-Alkenyl-dicarbonyl compounds, primary amines | Tandem reaction, moderate to excellent yields | mdpi.com |

| Pd, Ru, and Fe catalysts | Multi-catalyst cascade | Amines, allylic alcohols | Atom efficient, water and ethene as byproducts | researchgate.net |

| Co/NGr-C@SiO₂-L (heterogeneous) | Reductive Cascade / Paal-Knorr Condensation | Nitroarenes, 2,5-dimethoxytetrahydrofuran | Solvent-free, reusable catalyst, benign reductants (H₂, HCOOH) | nih.gov |

| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Cyclization of dienyl azides | Dienyl azides | Mild conditions (room temperature), efficient | organic-chemistry.org |

| [Rh(III)] | C-H Annulation | 3-(Acetylamino)coumarins, internal arylacetylenes | Double C-H annulation, forms fused polycyclic systems | researchgate.net |

Mechanistic Insights into the Biological Actions of 4 2,4 Dichlorophenyl 1h Pyrrole 3 Carbonitrile Analogues

Inhibition of Glucose Phosphorylation and Osmotic Signal Transduction Pathways

While direct studies on the effect of 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile on glucose phosphorylation are limited, research into analogous pyrrole (B145914) structures indicates significant interaction with glucose metabolism. For instance, certain pyrrole derivatives have been identified as inhibitors of key enzymes in the pentose phosphate pathway (PPP), namely Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov This pathway is a crucial branch of glucose metabolism. One study investigating a series of pyrrole derivatives reported IC50 values for G6PD inhibition ranging from 0.022 to 0.221 mM and for 6PGD inhibition from 0.020 to 0.147 mM. nih.gov The compound 2-acetyl-1-methylpyrrole was noted as the most effective inhibitor for both enzymes within the tested series. nih.gov

Furthermore, other heterocyclic compounds containing the pyrrole moiety have been explored for their anti-diabetic potential. Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, for example, have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, thereby increasing insulin sensitivity. nih.gov This suggests that while direct inhibition of glucose phosphorylation by the title compound is not yet documented, its analogues can modulate glucose homeostasis through various mechanisms, including enzyme inhibition within related metabolic pathways and enhancing cellular glucose uptake. nih.govnih.gov

There is currently no available scientific literature from the conducted research detailing the effects of this compound or its close analogues on osmotic signal transduction pathways.

Molecular Interactions with Cellular Targets

The biological activity of pyrrole-carbonitrile derivatives is rooted in their ability to interact with crucial cellular components, including nucleic acids and essential enzymes. These interactions can disrupt normal cellular processes, leading to effects such as antimicrobial or anticancer activity.

DNA Intercalation as a Potential Mechanism of Action

DNA intercalation, a process where molecules insert themselves between the base pairs of the DNA double helix, is a potential mechanism of action for some complex pyrrole derivatives. nih.gov A spectroscopic study on 4-(2-diethylamino-ethylamino)-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile, a complex analogue, revealed that it binds to DNA through two distinct mechanisms depending on its concentration relative to DNA base pairs. nih.gov At lower molar ratios (R ≤ 0.20), the compound was found to intercalate into the DNA helix. nih.gov This intercalation process was observed to alter the DNA's conformation from the typical B-form to an A-like form. nih.gov At higher concentration ratios, the interaction shifted to stacking on the surface of the DNA helix. nih.gov While this study was not on this compound itself, it demonstrates that the pyrrole-carbonitrile scaffold can be part of a larger molecule capable of DNA intercalation.

In a separate study, another analogue, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7), was found to induce DNA damage in breast cancer cell lines. nih.gov However, this effect was attributed to its metabolic conversion following activation of the aryl hydrocarbon receptor (AhR) pathway, rather than direct physical intercalation. nih.gov

Enzyme Inhibition (e.g., DNA gyrase)

A significant mechanism of action for pyrrole-carbonitrile analogues is the inhibition of essential bacterial enzymes, particularly DNA gyrase. nih.govmdpi.com This enzyme is a type II topoisomerase crucial for bacterial DNA replication, making it a validated target for antibacterial agents. nih.govmdpi.com

A study focused on novel 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives identified several potent inhibitors of DNA gyrase. nih.gov The compounds were particularly effective against Staphylococcus aureus (a Gram-positive bacterium). nih.gov The most active compound in the series, designated as 9b, exhibited an IC50 value of 0.0236 µM against DNA gyrase, which was 1.3-fold more potent than the reference antibiotic gentamicin (IC50 of 0.0323 µM). nih.gov This highlights the potential of the substituted 1H-pyrrole-3-carbonitrile scaffold in designing powerful antibacterial agents that function through DNA gyrase inhibition. nih.gov The table below summarizes the inhibitory activity of the most effective compounds from that study.

| Compound | Target Enzyme | IC50 (µM) | Reference Drug | Reference IC50 (µM) |

|---|---|---|---|---|

| 9b | DNA Gyrase | 0.0236 ± 0.45 | Gentamicin | 0.0323 ± 0.81 |

| 9b | 14-α demethylase | 0.0013 ± 0.02 | Ketoconazole | 0.0008 ± 0.03 |

Data derived from a study on 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives. nih.gov

Cellular Uptake and Distribution Studies

The intrinsic biological activity of pyrrole derivatives, particularly those targeting intracellular components, presupposes their ability to cross cell membranes. For instance, the potent activity of dichloropyrrole-containing pyrrolamides against DNA gyrase in Staphylococcus aureus indicates that these compounds can effectively penetrate the bacterial cell wall and membrane to reach their cytoplasmic target. nih.gov

Furthermore, studies on a closely related analogue, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7), have shown it to be a potent inhibitor of breast cancer cell line growth. The mechanism involves activation of the intracellular aryl hydrocarbon receptor (AhR) pathway, confirming that the compound must enter the cell to exert its effect.

Research using N-methylpyrrole/N-methylimidazole polyamide-dye conjugates has provided more direct evidence of cellular localization. Confocal laser scanning microscopy revealed that these pyrrole-containing conjugates primarily accumulate in the cytoplasm of various living cells, with the notable exception of certain T-cell lines. nih.gov This suggests that for at least some pyrrole analogues, the primary site of distribution is cytoplasmic rather than nuclear. nih.gov

Molecular Modeling and Docking Studies for Target Identification

Molecular modeling and docking studies are powerful computational tools used to predict how a molecule might interact with biological targets and to guide the design of new therapeutic agents. While no specific docking studies for this compound were identified in the search, numerous computational studies have been performed on closely related analogues, successfully identifying a range of potential protein targets.

These in silico studies have been instrumental in rationalizing the biological activities of various pyrrole-carbonitrile derivatives and related structures. Key targets identified for different pyrrole analogues through molecular modeling include:

DNA Gyrase and 14-α Demethylase: Docking studies were performed to understand the dual inhibitory activities of highly active 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives against both bacterial DNA gyrase and fungal 14-α demethylase, helping to explain their antimicrobial effects. nih.gov

EGFR and CDK2: Fused 1H-pyrrole and pyrrolo[3,2-d]pyrimidine derivatives were designed and modeled as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are important targets in cancer therapy. nih.gov

STING Receptor: A structure-activity relationship study identified a series of 1H-pyrrole-3-carbonitrile derivatives as potential agonists of the STING (stimulator of interferon genes) receptor, a key mediator in the innate immune system. nih.gov

B-Raf Kinase: Virtual screening and docking simulations led to the identification of 4-aryl-1H-pyrrole[2,3-b]pyridine derivatives as promising starting points for the development of new B-Raf inhibitors, another crucial target in oncology. nih.gov

Dipeptidyl Peptidase IV (DPP4): Molecular modeling, including QSAR and molecular dynamics simulations, was used to investigate 4-fluoropyrrolidine-2-carbonitrile derivatives as inhibitors of DPP4, an enzyme targeted in the treatment of type 2 diabetes. semanticscholar.org

FLT3 Kinase: In silico profiling and molecular docking were used to evaluate new pyrrole derivatives as inhibitors of the FMS-like tyrosine kinase 3 (FLT3) ATP binding pocket, a target in acute myeloid leukemia. researchgate.net

These studies collectively demonstrate the utility of computational approaches in identifying and validating the molecular targets of the pyrrole-carbonitrile scaffold and its analogues, spanning a wide range of therapeutic areas from infectious diseases to cancer and metabolic disorders.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Dichlorophenyl Substitution Pattern on Biological Efficacy

The presence and positioning of substituents on the phenyl ring of phenylpyrrole fungicides are critical determinants of their biological efficacy. The 2,4-dichloro substitution pattern, as seen in the subject compound, is a key feature that significantly influences its antifungal activity. Generally, the introduction of electron-withdrawing groups on the phenyl ring is conducive to improved antifungal activity against a range of phytopathogenic fungi. nih.govmdpi.com

Research on other halogenated derivatives further supports the role of the dichlorophenyl moiety. For example, studies on various chalcones and their derivatives have shown that di- and tri-chloro substitutions on the phenyl ring can lead to potent antifungal and antibacterial activities. While the core structure is different, the principle of halogenation enhancing bioactivity is a recurring theme.

Influence of Pyrrole (B145914) Ring Substituents on Activity Profile

The pyrrole ring and its substituents are fundamental to the bioactivity of 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile, forming the core scaffold for interaction with its biological target.

Role of N-Position Substituents

The substituent at the N-1 position of the pyrrole ring plays a significant role in modulating the biological activity of phenylpyrrole derivatives. While the parent compound, this compound, is unsubstituted at this position (possessing an N-H), studies on related compounds have demonstrated that the introduction of specific groups can be crucial for inhibitory potency.

For instance, a SAR study on a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the N-benzyl side chain is an important feature for their inhibitory activity against metallo-β-lactamases. This indicates that the nature and size of the substituent at the N-position can influence the binding of the molecule to its target enzyme. While the specific target differs from that of phenylpyrrole fungicides, the principle of the N-substituent's role in modulating activity is a key takeaway.

Effect of Halogenation on Bioactivity

Halogenation is a widely employed strategy in medicinal and agricultural chemistry to enhance the biological activity of compounds. nih.govresearchgate.net The presence of two chlorine atoms on the phenyl ring of this compound is a prime example of this. The introduction of halogens can influence a molecule's properties in several ways, including:

Increased Lipophilicity : Halogens can increase the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes and reach its target site within the fungal cell. nih.gov

Metabolic Stability : The presence of halogens can block sites of metabolic attack, thereby increasing the compound's stability and prolonging its biological effect. researchgate.net

Electronic Effects : Halogens are electron-withdrawing, which can alter the electronic distribution within the molecule and influence its binding affinity to the target protein. researchgate.net

Studies have shown that the presence of halogen atoms in molecules often enhances various biological activities. researchgate.net In the context of phenylpyrroles, the chlorinated phenyl ring is a key pharmacophoric feature.

Contribution of Cyano Group to Activity

The cyano (-C≡N) group at the 3-position of the pyrrole ring is a critical contributor to the biological activity of this compound and related phenylpyrrole fungicides. SAR studies have consistently highlighted the importance of this functional group.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Models

To gain a more quantitative understanding of the structure-activity relationships of phenylpyrrole fungicides, researchers have employed 3D-QSAR techniques. These computational methods aim to correlate the biological activity of a series of compounds with their 3D molecular properties, such as shape and electrostatic potential.

Comparative Molecular Force Field Analysis (CoMFA) in Phenylpyrrole Fungicides

Comparative Molecular Force Field Analysis (CoMFA) is a widely used 3D-QSAR method that has been applied to understand the structural requirements for the antifungal activity of phenylpyrrole and other fungicidal compounds. researchgate.net In a typical CoMFA study, a set of structurally related compounds with known biological activities are aligned, and their steric and electrostatic fields are calculated at various grid points in a 3D box surrounding the molecules. Statistical methods, such as partial least squares (PLS) analysis, are then used to derive a correlation between these field values and the biological activities.

The results of a CoMFA analysis are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA model might reveal that:

Sterically Favorable Regions (Green Contours) : Indicate areas where bulky substituents are predicted to enhance biological activity.

Sterically Unfavorable Regions (Yellow Contours) : Suggest that bulky groups in these areas will likely decrease activity.

Electropositive Favorable Regions (Blue Contours) : Highlight areas where positively charged or electron-donating groups are preferred.

Electronegative Favorable Regions (Red Contours) : Indicate regions where negatively charged or electron-withdrawing groups would be beneficial for activity.

Predictive Models for Optimizing Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in modern drug discovery, providing a mathematical correlation between the chemical structure of a compound and its biological activity. For derivatives of this compound, these predictive models are crucial for optimizing therapeutic efficacy and guiding the synthesis of new, more potent analogues. By identifying key molecular descriptors that influence activity, QSAR studies enable the rational design of molecules with enhanced biological profiles.

A typical QSAR study involves developing a linear or non-linear equation that links various physicochemical properties (descriptors) of a series of compounds to their measured biological activity, often expressed as IC50 or pIC50 (the negative logarithm of IC50). These models are validated statistically to ensure their robustness and predictive power.

For instance, a 2D-QSAR model developed for a series of β-amino pyrrolo-2-carbonitrile derivatives as Dipeptidyl Peptidase IV (DPP4) inhibitors demonstrated a strong correlation between structure and activity. japsonline.com The model was built using molecular descriptors calculated from the compounds' 2D structures. The statistical quality of such a model is paramount and is assessed using several parameters. A high correlation coefficient (R), leave-one-out cross-validation coefficient (q²), and external prediction coefficient (R²pred) indicate a reliable and predictive model. japsonline.com

Key molecular descriptors that often play a significant role in the activity of pyrrole derivatives include:

LogP (o/w): A measure of lipophilicity, which influences how a compound distributes between aqueous and lipid environments in the body. A positive coefficient for LogP in a QSAR equation suggests that increasing lipophilicity may enhance biological activity. japsonline.com

Molecular Weight (Mr): While related to the size of the molecule, its coefficient can indicate steric limitations within the target's binding site. A negative coefficient often implies that smaller, less bulky molecules are preferred for optimal binding. japsonline.com

Electronic Descriptors (e.g., AM1_Dipole, AM1_LUMO): These quantum chemical descriptors relate to the electronic properties of the molecule, such as its dipole moment and the energy of its Lowest Unoccupied Molecular Orbital (LUMO). They can be critical for understanding electrostatic and orbital interactions with the biological target. japsonline.com

The predictive power of these models allows for the in silico screening and design of novel compounds. For example, a validated QSAR model can be used to predict the biological activity of a virtually designed compound before it is synthesized in the laboratory, saving significant time and resources. japsonline.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide even more detailed insights. These techniques generate 3D contour maps that visualize regions around the aligned molecules where steric bulk, positive or negative electrostatic charges, hydrophobicity, or hydrogen-bonding capabilities are favorable or unfavorable for activity. nih.govrsc.org For a series of thieno[3,2-b]pyrrole derivatives, 3D-QSAR models showed excellent statistical reliability, indicating their strong predictive power. nih.gov

The table below summarizes the statistical parameters of representative QSAR models developed for various pyrrole-based scaffolds, illustrating their predictive capabilities.

| QSAR Model Type | Target/Compound Class | R² | q² (LOO) | R²pred | Reference |

| 2D-QSAR | β-amino pyrrolo-2-carbonitrile (DPP4 Inhibitors) | 0.831 | 0.608 | 0.7057 | japsonline.comresearchgate.net |

| 3D-QSAR (CoMFA) | Thieno[3,2-b]pyrrole-5-carboxamide (LSD1 Inhibitors) | 0.944 | 0.783 | 0.851 | rsc.org |

| 3D-QSAR (CoMSIA) | Thieno[3,2-b]pyrrole-5-carboxamide (LSD1 Inhibitors) | 0.982 | 0.728 | 0.814 | rsc.org |

| Atom-based 3D-QSAR | N-iso-propyl pyrrole-based (HMG-CoA Reductase Inhibitors) | 0.96 | 0.672 | - | nih.gov |

| 2D-QSAR (MLR) | Oxadiazole-ligated pyrrole (Anti-tubercular) | 0.9827 | 0.5754 | 0.8392 | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

These predictive models serve as a powerful guide for medicinal chemists to strategically modify the this compound scaffold, leading to the optimization of its biological activity against various therapeutic targets.

Computational Chemistry Approaches in Drug Design

Computational chemistry has become an indispensable tool in the design and discovery of new drugs, enabling scientists to visualize and analyze molecular interactions at an atomic level. For drug candidates based on the this compound scaffold, several computational approaches are employed to understand their mechanism of action, predict binding affinity, and optimize their structure for enhanced potency and selectivity.

Molecular Docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. amazonaws.com This method involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. For pyrrole derivatives, docking studies have been crucial in elucidating how they interact with the active sites of various enzymes. For example, in the design of pyrrolo[2,3-d]pyrimidine derivatives, molecular docking was used to study the binding of 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrole-3-carbonitrile analogues within the target's active site. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. The 1H-pyrrole-3-carbonitrile moiety, for instance, has been shown to occupy the adenine (B156593) pocket of Epidermal Growth Factor Receptor (EGFR), forming critical hydrophobic interactions with key amino acid residues like Leu820, Leu694, and Val702. nih.gov

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. dovepress.com A pharmacophore model can be generated based on the structure of a known active ligand or the receptor's binding site. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. dovepress.comnih.gov For pyrrole-based inhibitors, pharmacophore models help in understanding the crucial structural requirements for activity and in discovering new chemical scaffolds with similar biological functions. nih.gov

Virtual Screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be either ligand-based, using a known active molecule or a pharmacophore model as a template, or structure-based, employing molecular docking to fit candidate molecules into the target's binding site. nih.govresearchgate.net Virtual screening of libraries for compounds containing the pyrrole-3-carbonitrile core can rapidly identify potential hits for further experimental testing, accelerating the initial stages of drug discovery. mdpi.com

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. mdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by molecular docking and provide insights into the conformational changes that occur upon ligand binding. mdpi.comrsc.org For a ligand-protein complex, an MD simulation can confirm the stability of key interactions, such as hydrogen bonds, and calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. nih.gov Simulations lasting for nanoseconds can reveal the stability of the complex, with stable interactions indicating a promising drug candidate. japsonline.commdpi.com

These computational approaches, often used in combination, form a powerful strategy for the rational design of drugs based on the this compound structure, guiding the optimization process from initial hit identification to lead candidate selection.

Future Perspectives and Research Directions

Rational Design and Synthesis of Novel Phenylpyrrole Analogues for Enhanced Bioactivity

The rational design and synthesis of new analogues of 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile are driven by the need for compounds with improved biological activity and target selectivity. nih.gov By modifying the core phenylpyrrole structure, researchers aim to enhance interactions with biological targets, thereby increasing potency and efficacy. nih.gov

Recent studies have focused on creating analogues by introducing different substituents to the pyrrole (B145914) ring and the phenyl group. researchgate.netnih.gov For example, the synthesis of l-pyroglutamic acid analogues has been explored to develop compounds with significant antifungal activity. nih.govfrontiersin.org The structure-activity relationship (SAR) studies are crucial in this process, helping to identify which chemical modifications lead to the most desirable biological effects. nih.gov The overarching goal is to develop novel compounds that can serve as leads for new drugs or agrochemicals. scope-journal.com

| Compound Class | Modification Strategy | Observed Bioactivity | Reference |

| Phenylpyrrole Derivatives | Introduction of arylmethyl groups | Enhanced androgen receptor antagonistic activity | nih.gov |

| L-pyroglutamic Acid Analogues | Esterification | Significant antifungal activity against P. infestans | nih.gov |

| Pyrano[2,3-c]pyrazoles | Three-component synthesis with varied aldehydes | Promising glioma growth inhibitory properties | nih.gov |

| Indane-containing Anthranilic Diamides | Introduction of indane and its analogs | Activity against M. separata | mdpi.com |

Exploration of this compound as a Lead Compound for Drug Development

The compound this compound and its analogues have demonstrated a wide range of biological activities, making them attractive candidates for lead compounds in drug discovery. nih.govresearchgate.net A lead compound is a chemical starting point for the development of a new drug. The pyrrole scaffold is a common feature in many existing drugs, highlighting its potential in medicinal chemistry. researchgate.net

The process of developing a drug from a lead compound involves extensive research to optimize its properties, including its efficacy, safety, and pharmacokinetic profile. nih.gov For instance, the fungicide fludioxonil (B1672872), a phenylpyrrole derivative, has been extensively studied to understand its mode of action, which involves the hyperactivation of a specific signaling pathway in fungi. researchgate.netnih.gov This knowledge can be leveraged to design new drugs that target similar pathways in other organisms. The development of pyrrole-based compounds as selective inhibitors for enzymes like COX-2 demonstrates the therapeutic potential of this chemical class. nih.gov

Investigation of Resistance Mechanisms and Strategies for Overcoming Them

The emergence of resistance to antimicrobial and antifungal agents is a significant challenge in both medicine and agriculture. mdpi.com Understanding the mechanisms by which organisms develop resistance to phenylpyrrole compounds is crucial for designing strategies to overcome it. nih.gov

Resistance to phenylpyrrole fungicides like fludioxonil is often associated with mutations in a specific protein, a hybrid histidine kinase (HHK), which is involved in the fungal osmotic signal transduction pathway. nih.govresearchgate.net These mutations can reduce the binding of the fungicide to its target, thereby diminishing its effectiveness. Other resistance mechanisms may include the overexpression of efflux pumps that actively transport the fungicide out of the cell. mdpi.comnih.gov

Strategies to combat resistance include the development of new analogues that are less susceptible to these resistance mechanisms, the use of combination therapies, and the implementation of resistance management strategies in agricultural settings. mdpi.com

| Resistance Mechanism | Description | Affected Fungi (Example) | Reference |

| Target Site Mutation | Alterations in the hybrid histidine kinase (HHK) gene reduce fungicide binding. | Botrytis cinerea, Neurospora crassa | nih.gov |

| Efflux Pump Overexpression | Increased expression of transporters (e.g., ABC transporters) that remove the fungicide from the cell. | Fusarium graminearum | mdpi.com |

| Altered Transcription Factors | Mutations in transcription factors lead to the overexpression of efflux pumps. | Botrytis cinerea | nih.gov |

Applications in Combination Therapies and Agrochemical Formulations

The use of this compound and its analogues in combination with other active ingredients is a promising strategy to enhance their efficacy and manage resistance. revistacultivar.com In agriculture, tank mixing of fungicides with insecticides is a common practice to control a broader spectrum of pests and diseases in a single application. revistacultivar.comunh.edu

However, the physical and chemical compatibility of the mixed products must be carefully evaluated to avoid issues such as the formation of precipitates, which can clog spray equipment, or chemical reactions that may reduce the effectiveness of the active ingredients. iqvagro.comresearchgate.net Research has shown that some combinations can be synergistic, meaning the combined effect is greater than the sum of the individual effects. For example, the efficacy of the fungicide fludioxonil can be enhanced when used with compounds that disrupt cellular glutathione (B108866) homeostasis.

Controlled-release formulations are also being developed to improve the delivery and persistence of agrochemicals, which can lead to more effective pest and disease control with reduced environmental impact. nih.gov

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation of Compound-Target Complexes

Understanding the three-dimensional structure of how this compound and its analogues bind to their biological targets is essential for rational drug design. nih.gov Advanced techniques such as X-ray crystallography and various spectroscopic methods are employed to elucidate the precise interactions between the compound and its target protein at the atomic level. semanticscholar.orgresearchgate.net

This structural information provides invaluable insights into the mechanism of action and can guide the design of new molecules with improved binding affinity and selectivity. nih.gov For instance, crystallographic studies of enzyme-inhibitor complexes can reveal the key amino acid residues involved in binding, allowing for the design of new inhibitors that form stronger interactions with the target. nih.gov Molecular docking studies, which are computational methods to predict the binding orientation of a molecule to a target, are also used to screen potential new compounds and prioritize them for synthesis and biological testing. nih.govmdpi.com

| Technique | Application | Information Gained | Reference |

| X-ray Crystallography | Determining the 3D structure of compound-target complexes. | Precise binding mode, key interactions, conformational changes. | nih.govnih.gov |

| FT-IR Spectroscopy | Characterizing the functional groups and their interactions. | Changes in vibrational frequencies upon binding. | semanticscholar.org |

| NMR Spectroscopy | Studying the structure and dynamics of molecules in solution. | Identification of binding sites and conformational changes. | semanticscholar.org |

| Molecular Docking | Predicting the binding orientation of a ligand to a target protein. | Putative binding modes, estimation of binding affinity. | nih.govmdpi.com |

Q & A

Q. What experimental controls are essential when reconciling divergent biological activity data across studies?

- Methodology :

- Standardize assay conditions (cell lines, incubation times).

- Include positive/negative controls (e.g., known inhibitors).

- Validate purity (>95% by HPLC) to exclude confounding effects.

- Perform dose-response curves to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.